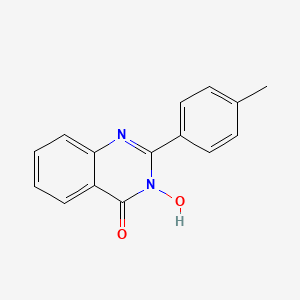![molecular formula C13H16ClFN2O B2519476 3-Chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one CAS No. 251638-88-7](/img/structure/B2519476.png)
3-Chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one is an organic compound with the molecular formula C13H16ClFN2O It is a derivative of piperazine, a heterocyclic amine, and contains both chloro and fluoro substituents on its aromatic ring
Mechanism of Action
Target of Action
The primary target of 3-Chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one is the enzyme Tyrosinase . Tyrosinase is a binuclear copper-containing protein expressed in various species including bacteria, fungi, plants, and animals . It plays a crucial role in melanin production in various organisms .
Mode of Action
this compound interacts with the catalytic site of Tyrosinase . The 4-fluorobenzyl moiety of the compound is effective in these interactions . Moreover, the additional chlorine atom enhances the inhibitory activity . The compound’s 4-piperazine-phenyl tail folds to accommodate the ligand in the pocket, stabilized by hydrophobic contacts with the side chain of His244 and Val283 and a hydrogen bond between the phenolic OH group and Cys83 .
Biochemical Pathways
The compound affects the melanin production pathway by inhibiting the enzyme Tyrosinase . This inhibition can lead to a decrease in melanin production, which might be related to several skin pigmentation disorders as well as neurodegenerative processes in Parkinson’s disease .
Result of Action
The inhibition of Tyrosinase by this compound leads to a decrease in melanin production . This can potentially alleviate symptoms of skin pigmentation disorders and slow down neurodegenerative processes in Parkinson’s disease .
Biochemical Analysis
Biochemical Properties
3-Chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one plays a significant role in biochemical reactions, primarily as an inhibitor of specific enzymes. One of the key enzymes it interacts with is tyrosinase, a binuclear copper-containing protein involved in melanin production. The compound’s interaction with tyrosinase involves binding to the enzyme’s catalytic site, thereby inhibiting its activity. This inhibition is facilitated by the compound’s 3-chloro-4-fluorophenyl moiety, which enhances its binding affinity and inhibitory potency .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In human cell lines, the compound has been shown to produce antimelanogenic effects by inhibiting tyrosinase activity, leading to reduced melanin synthesis. Additionally, the compound influences cell signaling pathways, particularly those involved in melanogenesis. It also affects gene expression related to melanin production, thereby altering cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s mechanism of action involves binding to the active site of tyrosinase, where it interacts with the enzyme’s copper ions and histidine residues. This binding inhibits the enzyme’s monophenolase and diphenolase activities, preventing the oxidation of L-tyrosine and L-DOPA to dopaquinone, a precursor in melanin synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability under controlled conditions, maintaining its inhibitory activity against tyrosinase. Prolonged exposure to environmental factors such as light and temperature can lead to its degradation, reducing its efficacy. Long-term studies have shown that the compound’s effects on cellular function, particularly in inhibiting melanin production, remain consistent over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tyrosinase activity without causing significant adverse effects. At higher doses, the compound can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s inhibitory activity plateaus beyond a certain dosage, indicating a limit to its efficacy .
Metabolic Pathways
This compound is involved in specific metabolic pathways, primarily those related to its role as a tyrosinase inhibitor. The compound interacts with enzymes and cofactors involved in melanin synthesis, affecting metabolic flux and metabolite levels. Its presence in the metabolic pathway leads to reduced production of melanin precursors, thereby altering the overall metabolic balance within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, such as the melanosomes where melanin synthesis occurs. The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for cellular components .
Subcellular Localization
The subcellular localization of this compound is critical to its activity and function. The compound is directed to specific compartments within the cell, such as the melanosomes, through targeting signals and post-translational modifications. Its localization to these compartments enhances its inhibitory effects on tyrosinase, thereby reducing melanin production. The compound’s activity is closely linked to its ability to reach and interact with its target sites within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one typically involves the reaction of 4-(4-fluorophenyl)piperazine with 3-chloropropionyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process by providing better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: The major products include ketones and carboxylic acids.
Reduction: The primary product is the corresponding alcohol.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
3-Chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-fluorophenylboronic acid
- 3-Chloro-4-fluoropropiophenone
- 4-(4-Fluorophenyl)piperazine
Uniqueness
3-Chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one is unique due to the presence of both chloro and fluoro substituents on its aromatic ring, which can enhance its reactivity and biological activity compared to similar compounds. The piperazine moiety also contributes to its distinct chemical and pharmacological properties.
Properties
IUPAC Name |
3-chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClFN2O/c14-6-5-13(18)17-9-7-16(8-10-17)12-3-1-11(15)2-4-12/h1-4H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWXBWQEFJCDAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
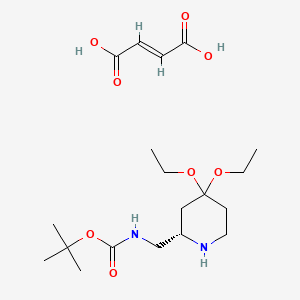

![Methyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2519396.png)
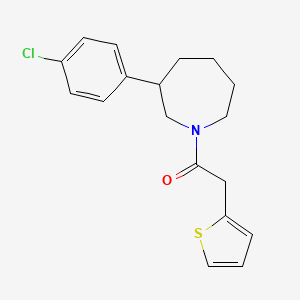
![3-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B2519399.png)
![methyl 4-[(hydroxyimino)methyl]-5-[(4-methoxyphenyl)sulfanyl]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2519400.png)
![1-{2-Bromo-6-[(methylamino)methyl]phenoxy}-2-methylpropan-2-ol hydrochloride](/img/structure/B2519402.png)

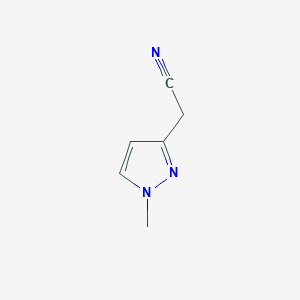
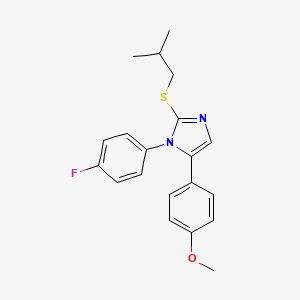
![2-ethyl-5-methyl-N-[3-(morpholin-4-yl)propyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2519408.png)
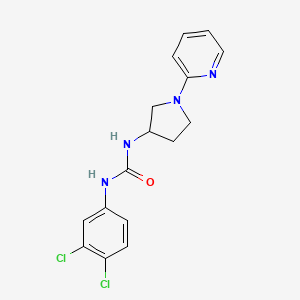
![(2,4-dimethylphenyl)(1,1-dioxido-4-(p-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)methanone](/img/structure/B2519413.png)
